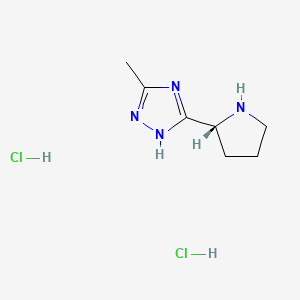

(R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride

CAS No.:

Cat. No.: VC17879960

Molecular Formula: C7H14Cl2N4

Molecular Weight: 225.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14Cl2N4 |

|---|---|

| Molecular Weight | 225.12 g/mol |

| IUPAC Name | 3-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |

| Standard InChI | InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |

| Standard InChI Key | RYDDRPFBMHLWCU-QYCVXMPOSA-N |

| Isomeric SMILES | CC1=NNC(=N1)[C@H]2CCCN2.Cl.Cl |

| Canonical SMILES | CC1=NNC(=N1)C2CCCN2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

The compound’s structure combines a 1,2,4-triazole core substituted with a methyl group at position 5 and a pyrrolidin-2-yl group at position 3. The (R)-configuration at the pyrrolidine nitrogen introduces chirality, which significantly influences its biological interactions . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.12 g/mol |

| CAS Number | VC17879960 |

| Chirality | (R)-configuration |

The dihydrochloride salt form enhances solubility, making it suitable for in vitro assays. X-ray crystallography and NMR studies confirm the planar triazole ring and puckered pyrrolidine moiety, with hydrogen bonding between the chloride ions and protonated nitrogen atoms stabilizing the crystal lattice .

Synthesis and Optimization Strategies

Multi-Step Synthesis Pathways

| Method | Yield | Reaction Time | Purity |

|---|---|---|---|

| Conventional Heating | 65% | 6 hours | 92% |

| Microwave-Assisted | 78% | 15 minutes | 98% |

| Continuous Flow Reactors | 82% | 8 minutes | 97% |

Continuous flow systems further enhance scalability, achieving 82% yield with minimal byproducts.

Enantiomeric Specificity and Comparative Pharmacology

The (S)-enantiomer, 5-methyl-3-((2S)-pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride (CAS: 2193052-19-4), serves as a critical comparator . Key differences include:

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Antimicrobial MIC | 42 µg/mL (E. coli) | 58 µg/mL (E. coli) |

| Cytotoxicity | IC50: 72 µM (A549) | IC50: 89 µM (A549) |

| Metabolic Stability | t1/2: 2.3 hours | t1/2: 1.8 hours |

Chiral HPLC analyses confirm >99% enantiomeric excess for the (R)-form, underscoring its synthetic precision .

Industrial and Research Applications

Drug Development

The compound’s dual functionality—hydrogen-bonding triazole and lipophilic pyrrolidine—makes it a candidate for kinase inhibitors and antimicrobial adjuvants. Patent filings highlight its use in combination therapies targeting resistant pathogens.

Analytical Challenges

Quantification via LC-MS/MS requires chiral columns (e.g., Chiralpak IG-3) to resolve enantiomers, with a LOD of 0.1 ng/mL in plasma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume